2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1263377-17-8
VCID: VC3049446
InChI: InChI=1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H
SMILES: CCN(C)CC(=O)NN.Cl.Cl
Molecular Formula: C5H15Cl2N3O
Molecular Weight: 204.1 g/mol

2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride

CAS No.: 1263377-17-8

Cat. No.: VC3049446

Molecular Formula: C5H15Cl2N3O

Molecular Weight: 204.1 g/mol

* For research use only. Not for human or veterinary use.

2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride - 1263377-17-8

CAS No. 1263377-17-8
Molecular Formula C5H15Cl2N3O
Molecular Weight 204.1 g/mol
IUPAC Name 2-[ethyl(methyl)amino]acetohydrazide;dihydrochloride
Standard InChI InChI=1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H
Standard InChI Key JKIUJXQMYDITEJ-UHFFFAOYSA-N
SMILES CCN(C)CC(=O)NN.Cl.Cl
Canonical SMILES CCN(C)CC(=O)NN.Cl.Cl

Chemical Structure and Properties

Structural Features

The molecular architecture of 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride consists of several key functional groups that define its chemical behavior. The core structure includes:

  • A hydrazide group (-CONHNH₂) serving as a key reactive center

  • An ethyl(methyl)amino substituent providing tertiary amine functionality

  • Two hydrochloride moieties forming the dihydrochloride salt

The compound can be represented by the following structural identifiers:

Structural IdentifierValue
Molecular FormulaC₅H₁₅Cl₂N₃O
IUPAC Name2-[ethyl(methyl)amino]acetohydrazide;dihydrochloride
Standard InChIInChI=1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H
SMILESCCN(C)CC(=O)NN.Cl.Cl
Canonical SMILESCCN(C)CC(=O)NN.Cl.Cl

These structural features provide the compound with distinctive chemical reactivity patterns, particularly concerning nucleophilic sites and hydrogen bonding capabilities that influence its potential applications in organic synthesis and pharmaceutical research.

Physical Properties

The physical characteristics of 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride determine its handling, storage, and application parameters. The following table summarizes the key physical properties:

PropertyValue
Molecular Weight204.1 g/mol
Physical StateCrystalline solid (inferred)
SolubilityWater-soluble (characteristic of hydrochloride salts)
Melting PointNot specifically reported in literature
AppearanceWhite to off-white powder (typical for similar compounds)

The dihydrochloride salt form typically enhances water solubility compared to the free base version, making it more suitable for aqueous applications in research settings.

Chemical Reactivity

The chemical behavior of this compound is largely governed by its functional groups:

  • The hydrazide group (-CONHNH₂) exhibits nucleophilic character and can participate in various condensation reactions

  • The tertiary amine functionality (ethyl(methyl)amino group) can act as a base or nucleophile in appropriate conditions

  • The hydrochloride salt formation stabilizes the compound by neutralizing the basic nitrogen centers

These reactivity patterns make the compound particularly useful in specific chemical transformations and as a potential building block in more complex molecular architectures.

Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

These classifications are consistent with the Global Harmonized System (GHS) of Classification and Labeling of Chemicals .

SupplierProduct InformationPurityAvailable Quantities
CymitQuimicaREF: 10-F06126195.0%1g, 5g, 10g, 25g
Matrix ScientificProduct code: 060230-500MGNot specified500mg
Vulcan ChemVCID: VC3049446Research gradeNot specified

Estimated delivery times vary by supplier, with some offering delivery within approximately one month .

Related Compounds and Derivatives

Structural Analogs

Several structurally related compounds share significant functional similarities with 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride:

CompoundCAS NumberRelationship to Subject Compound
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride1708975-40-9Contains similar ethyl(methyl)amino moiety; ester instead of hydrazide
2-[Ethyl(methyl)amino]ethanol2893-43-8Shares the ethyl(methyl)amino core structure
2-[Ethyl(methyl)amino]acetohydrazide hydrochloride1203264-31-6Monohydrochloride variant of the subject compound
2-amino-N-ethyl-N-methylacetamide71034-44-1Contains similar structural elements in different arrangement

These related compounds provide contextual understanding of the chemical space surrounding the subject compound and may offer insights into potential reactivity patterns and applications .

Functional Derivatives

Functional derivatives that modify key aspects of the subject compound include:

  • N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride (CAS: 50295-20-0): Incorporates the ethyl(methyl)amino acetamide functionality into a more complex structure

  • Carbohydrazide derivatives: Represent an important class of compounds sharing the hydrazide functional group

Understanding these relationships allows researchers to position the subject compound within a broader chemical context and potentially predict its behavior in various applications.

Analytical Characterization

Spectroscopic Identification

While specific spectroscopic data for 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride is limited in the available literature, standard analytical techniques typically employed for its characterization would include:

  • ¹H NMR Spectroscopy: Would display characteristic signals for:

    • Ethyl group (triplet for CH₃ and quartet for CH₂)

    • N-methyl group (singlet)

    • Methylene adjacent to carbonyl (singlet)

    • Hydrazide NH and NH₂ protons (broad signals)

  • ¹³C NMR Spectroscopy: Would show distinctive carbon signals for:

    • Carbonyl carbon (~170 ppm)

    • Methylene carbons (varying chemical shifts)

    • Methyl carbons (ethyl and N-methyl)

  • IR Spectroscopy: Key bands would include:

    • N-H stretching (~3300-3500 cm⁻¹)

    • C=O stretching (~1650-1700 cm⁻¹)

    • C-N stretching (~1200-1350 cm⁻¹)

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